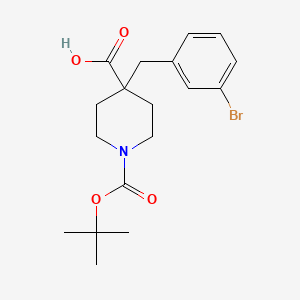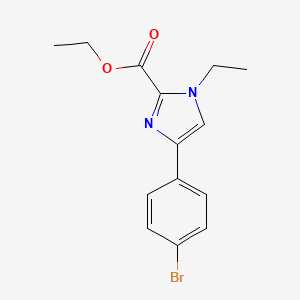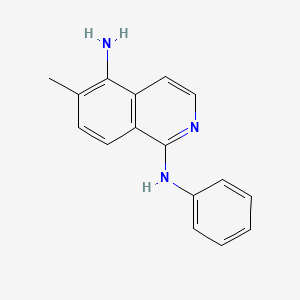![molecular formula C14H8Cl2N2O2S B13880992 2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13880992.png)
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring fused with a dichloronitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole typically involves the reaction of 2,6-dichloro-4-nitrobenzyl chloride with 2-mercaptobenzothiazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.
Substitution: Amines or thiols, organic solvents like tetrahydrofuran or dichloromethane, base such as triethylamine.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products
Reduction: 2-[(2,6-Dichloro-4-aminophenyl)methyl]-1,3-benzothiazole.
Substitution: 2-[(2,6-Dichloro-4-(substituted)phenyl)methyl]-1,3-benzothiazole.
Cyclization: Various fused heterocyclic compounds.
Applications De Recherche Scientifique
Medicinal Chemistry: It exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its potential as a lead compound for drug development.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzoxazole: Similar structure but with an oxygen atom in place of sulfur.
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzimidazole: Similar structure but with an imidazole ring instead of benzothiazole.
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-thiazole: Similar structure but with a thiazole ring instead of benzothiazole.
Uniqueness
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the dichloronitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H8Cl2N2O2S |
|---|---|
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
2-[(2,6-dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-10-5-8(18(19)20)6-11(16)9(10)7-14-17-12-3-1-2-4-13(12)21-14/h1-6H,7H2 |
Clé InChI |
BGVLILXNEXIWMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)CC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



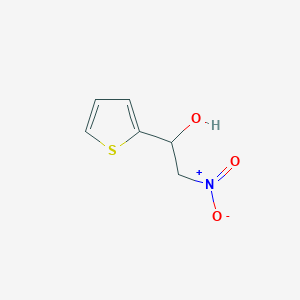
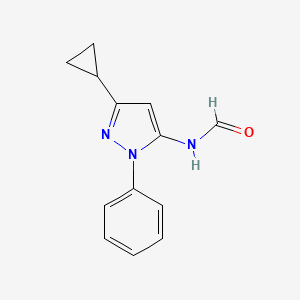

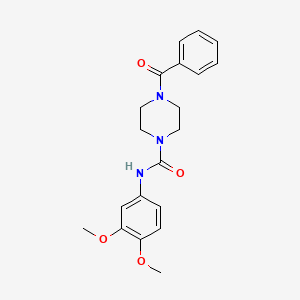
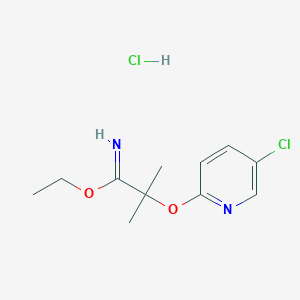
![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate](/img/structure/B13880942.png)
![Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate](/img/structure/B13880945.png)
![Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13880949.png)
![4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B13880962.png)
